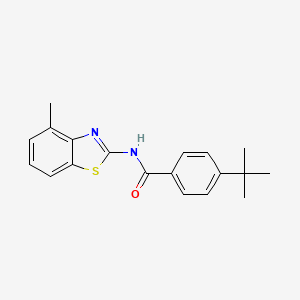
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as TBB, is a chemical compound that has been extensively studied for its potential use in scientific research. TBB belongs to the class of benzothiazole derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of its substrates, leading to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting CK2 activity. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to be stable in solution, making it easy to use in experiments. However, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has some limitations as well. It has been reported to have low solubility in water, which can limit its use in certain experiments. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to be toxic to some cell types at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and toxicity profiles. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in combination with other inhibitors to study the role of CK2 in various biological processes. Furthermore, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in preclinical studies to evaluate its potential as an anti-cancer agent. Overall, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has the potential to be a valuable research tool in the study of CK2 and its role in various biological processes.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylbenzothiazole with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in its pure form. This method has been reported to yield high purity 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with good yields.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential use as a selective inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various biological processes.
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-6-5-7-15-16(12)20-18(23-15)21-17(22)13-8-10-14(11-9-13)19(2,3)4/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRFWNKSIZTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
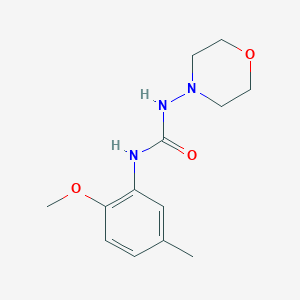
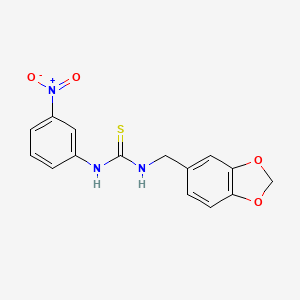
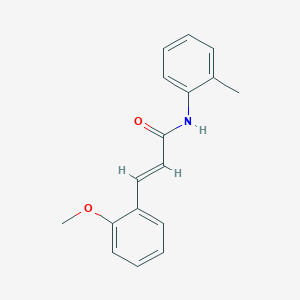
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
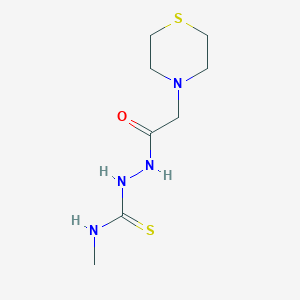
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
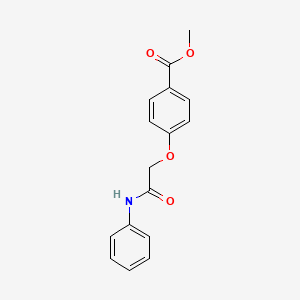
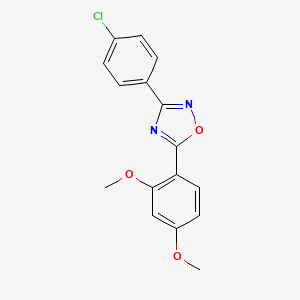
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
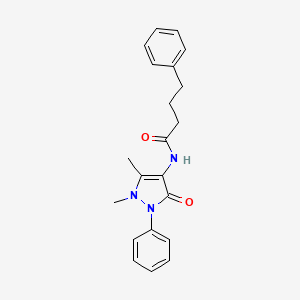
![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)